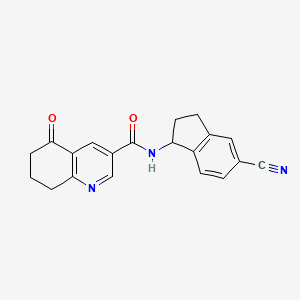
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as CBPQ or CBPQ-3 and has been found to have a range of biochemical and physiological effects that make it a promising tool for research in various fields.
Mecanismo De Acción
The mechanism of action of CBPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. Specifically, CBPQ has been found to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes. CBPQ has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
CBPQ has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of certain enzymes and receptors, CBPQ has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBPQ for lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the activity of these targets in various cellular processes. However, one limitation of CBPQ is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving CBPQ. One area of interest is in the development of new drugs for the treatment of various diseases. CBPQ has been shown to have potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is in the study of the mechanisms underlying the effects of CBPQ on cellular processes. This could help to identify new targets for drug development and improve our understanding of the role of these targets in disease processes. Finally, there is potential for the development of new synthetic methods for CBPQ that could improve its solubility and make it more accessible for use in experimental settings.
Métodos De Síntesis
The synthesis of CBPQ involves a series of chemical reactions that result in the formation of the final compound. The process typically starts with the reaction of 3-chloropropan-1-ol with cyclobutanone to form a cyclic ether intermediate. This intermediate is then reacted with guanidine to form the pyrimidine ring, and the final compound is obtained by reacting the pyrimidine intermediate with chloroamine.
Aplicaciones Científicas De Investigación
CBPQ has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of drug discovery, where CBPQ has been studied for its ability to inhibit the activity of certain enzymes and receptors. This makes it a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-5(2)18-7-3-6(4-7)15-10-8(13)9(12)16-11(14)17-10/h5-7H,3-4,13H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQLVFDGWAJXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)NC2=C(C(=NC(=N2)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(3-propan-2-yloxycyclobutyl)pyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-N-[(5,6-dimethylpyridin-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435670.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B7435683.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
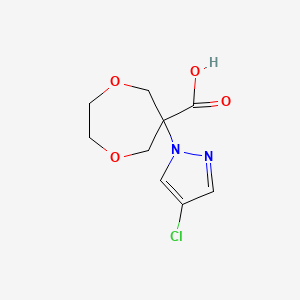
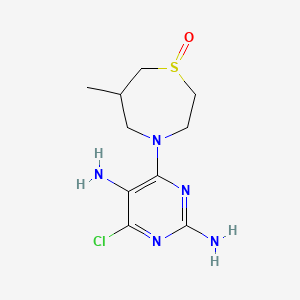
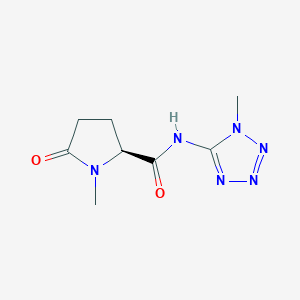
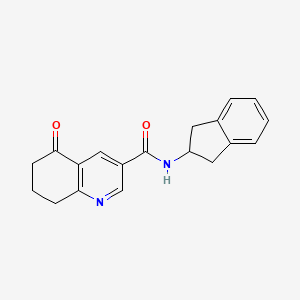
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
